2-Bromo-5-(piperidin-4-ylmethyl)phenol
Description
Table 1: Molecular identifiers for this compound
| Property | Value |
|---|---|
| CAS Registry Number | 1265464-14-9 |
| Molecular Formula | $$ \text{C}{12}\text{H}{16}\text{BrNO} $$ |
| Molecular Weight | 270.169 g/mol |
| IUPAC Name | This compound |
The piperidine moiety introduces a basic nitrogen atom, which may protonate under physiological conditions, affecting solubility and binding properties. Comparative analysis of analogs, such as 1-[4-(4-bromo-3-hydroxybenzyl)piperidin-1-yl]ethanone (CAS 1265464-08-1), reveals that alkylation at the piperidine nitrogen alters polarity without disrupting the core aromatic system.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-5-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C12H16BrNO/c13-11-2-1-10(8-12(11)15)7-9-3-5-14-6-4-9/h1-2,8-9,14-15H,3-7H2 |
InChI Key |
BEUUIMIHYNSBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC(=C(C=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 2-Bromo-5-(piperidin-4-ylmethyl)phenol with key analogs:
Key Observations :
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group in ’s compound increases logP compared to the hydroxymethyl analog, affecting membrane permeability .
- Thermal Stability: Bromophenols with bulky substituents (e.g., piperidin-4-ylmethyl) may exhibit higher melting points due to reduced molecular flexibility.
Preparation Methods
Direct Amination of Bromomethyl Intermediates
In some protocols, the bromomethyl intermediate is reacted with urotropine (hexamethylenetetramine) to form a quaternary ammonium salt, which is subsequently hydrolyzed with ammonium hydroxide and formaldehyde to yield the piperidine derivative. This method avoids direct handling of piperidine but requires additional steps.
One-Pot Bromination-Amination
Preliminary studies suggest that combining bromination and amination in a single pot could streamline synthesis. However, competing reactions and intermediate instability currently limit yields to <30%.
Challenges and Optimization Strategies
-
Purification: Silica gel chromatography (ethyl acetate/hexane gradients) remains the standard for isolating intermediates.
-
Side Reactions: Di-bromination at the methyl group or aromatic ring necessitates precise control of NBS stoichiometry.
-
Scalability: Large-scale reactions face challenges in heat dissipation during exothermic bromination steps.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-5-(piperidin-4-ylmethyl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a phenolic precursor. For example, bromination of 4'-methylpropiophenone derivatives using brominating agents like (-bromosuccinimide) or in a controlled environment (e.g., under reflux) can yield brominated intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization ensures high purity. Reaction optimization should focus on temperature control (e.g., 0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 substrate-to-bromine agent) to minimize over-bromination .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using programs like SHELXL for refinement and ORTEP-3 for visualization. Key parameters include bond lengths (e.g., C–Br ≈ 1.89–1.92 Å) and torsion angles to confirm stereochemistry. Complementary techniques like -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%).
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor degradation products via LC-MS.
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 79–82°C) and phase transitions .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the electronic properties and biological interactions of this compound?
- Methodological Answer :
- DFT Studies : Use Gaussian 09/B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5–5.0 eV), electrostatic potential maps (to identify nucleophilic/electrophilic sites), and nonlinear optical (NLO) properties (e.g., hyperpolarizability β).
- Docking : Employ AutoDock Vina to simulate binding to biological targets (e.g., kinases). Prepare the protein (PDB ID: 2JDR) by removing water and adding polar hydrogens. Set grid parameters to cover the active site (center: x=15.2, y=22.8, z=18.4; size: 25 ų). Analyze binding affinities (ΔG ≈ -8.5 kcal/mol) and hydrogen-bond interactions (e.g., with Asp 184) .
Q. What challenges arise in crystallographic refinement of brominated aromatic compounds, and how are they resolved?
- Methodological Answer : Bromine’s high electron density causes absorption errors and anomalous scattering. Mitigation strategies include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption corrections (SADABS).
- Refinement : Apply the Independent Atom Model (IAM) in SHELXL, with anisotropic displacement parameters for Br and adjacent atoms. Validate using R-factor convergence () and residual electron density maps (<1.0 e⁻/ų) .
Q. How can researchers investigate the biological activity of this compound in kinase inhibition assays?
- Methodological Answer :
- Kinase Assays : Use a fluorescence-based ADP-Glo™ Kinase Assay (Promega) with TTBK1 kinase. Prepare test compound in DMSO (final concentration ≤1%). Include controls (AZ-1/AZ-2 as reference inhibitors).
- IC50 Determination : Perform dose-response curves (0.1–100 µM) and fit data to a four-parameter logistic model (GraphPad Prism). Validate binding via surface plasmon resonance (SPR) with immobilized kinase and analyze kinetics () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
